Technical Whitepaper: 2,6-Dimethyl-1,4-thioxane
Technical Whitepaper: 2,6-Dimethyl-1,4-thioxane
Executive Summary
2,6-Dimethyl-1,4-thioxane (CAS: 71172-25-3) is a heterocyclic organosulfur compound characterized by a six-membered saturated ring containing one oxygen and one sulfur atom.[1][2][3][4] As a structural analog of 1,4-dioxane and 1,4-dithiane, it occupies a unique physicochemical niche, blending the lipophilicity of ethers with the nucleophilic reactivity of sulfides.
This guide details the structural properties, synthetic pathways, and chemical reactivity of 2,6-dimethyl-1,4-thioxane. Primary interest in this molecule stems from its utility in flavor chemistry —where it imparts savory, meaty, and alliaceous (garlic-like) notes—and its role as a versatile chiral scaffold in medicinal chemistry. The presence of two chiral centers at the C2 and C6 positions introduces stereochemical complexity (cis/trans isomerism) that significantly influences its organoleptic and pharmacological profiles.
Structural Characterization & Stereochemistry
Molecular Geometry
The 1,4-thioxane ring adopts a chair conformation similar to cyclohexane. In the 2,6-dimethyl derivative, the methyl substituents are located on the carbons adjacent to the oxygen atom (positions 2 and 6).
-
Numbering Convention: Oxygen is assigned position 1, and Sulfur is position 4. The methyl groups are at C2 and C6.
-
Conformational Analysis:
-
Cis-Isomer: The thermodynamically preferred conformer places both methyl groups in the equatorial position (
). This minimizes 1,3-diaxial interactions, making the cis-isomer significantly more stable than the diaxial conformer. -
Trans-Isomer: One methyl group is equatorial and the other is axial (
). This isomer is higher in energy due to steric strain from the axial methyl group.
-
Spectroscopic Signatures
- H NMR: The methine protons at C2 and C6 exhibit distinct chemical shifts depending on their axial/equatorial orientation. In the cis-isomer, the axial protons at C2/C6 typically appear as multiplets upfield relative to the equatorial protons of the trans-isomer.
- C NMR: The carbon signals for the methyl groups and the ring carbons (C2/C6) are diagnostic for distinguishing isomers, with the cis-isomer generally showing signals shifted due to the consistent equatorial environment.
Physicochemical Profile
The following properties define the handling and behavior of 2,6-dimethyl-1,4-thioxane in laboratory and industrial settings.
| Property | Value / Description | Notes |
| CAS Number | 71172-25-3 | Specific to the 2,6-dimethyl derivative.[1][5][6][7] |
| Molecular Formula | ||
| Molecular Weight | 132.22 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation/storage. |
| Odor Profile | Sulfurous, meaty, alliaceous, vegetative | Characteristic of alkyl-thioxanes. |
| Boiling Point | ~160–165 °C (Predicted) | Higher than unsubstituted 1,4-thioxane (147 °C). |
| Density | ~1.05 – 1.10 g/mL | Estimated based on structural analogs. |
| Solubility | Soluble in ethanol, ether, oils; Poor in water | Lipophilic character dominates. |
| LogP | ~1.5 – 1.8 (Predicted) | Moderate lipophilicity. |
Synthetic Pathways[9]
The synthesis of 2,6-dimethyl-1,4-thioxane relies on the cyclization of acyclic sulfide precursors. The most robust industrial and laboratory method involves the acid-catalyzed dehydration of bis(2-hydroxypropyl) sulfide.
Primary Route: Cyclodehydration of Bis(2-hydroxypropyl) Sulfide
This route is preferred for its use of readily available starting materials (propylene oxide and hydrogen sulfide) and high atom economy.
-
Precursor Formation: Propylene oxide reacts with hydrogen sulfide (
) to form bis(2-hydroxypropyl) sulfide. This intermediate contains two chiral centers, leading to a mixture of diastereomers ( and ). -
Cyclization: Treatment with an acid catalyst (e.g.,
, , or solid acid catalysts) effects intramolecular etherification, closing the ring to form the thioxane core.
Alternative Route: Reaction of Bis(2-chloropropyl) Ether
A Williamson-type ether synthesis approach where bis(2-chloropropyl) ether is treated with sodium sulfide (
Figure 1: Primary synthetic pathway via the cyclodehydration of bis(2-hydroxypropyl) sulfide.
Chemical Reactivity & Functionalization
The chemical behavior of 2,6-dimethyl-1,4-thioxane is dominated by the nucleophilic sulfur atom, which is significantly more reactive than the ether oxygen.
Sulfur Oxidation (S-Oxidation)
The sulfur atom can be selectively oxidized to the sulfoxide or sulfone state, altering the compound's polarity and volatility—a technique often used to modify flavor release profiles or create solid derivatives for purification.
-
Sulfoxide (
): Generated using mild oxidants like Sodium Periodate ( ) or one equivalent of Hydrogen Peroxide ( ) at low temperatures ( ). This creates a new chiral center at the sulfur, increasing stereochemical complexity. -
Sulfone (
): Generated using excess Hydrogen Peroxide with heating or stronger oxidants like -CPBA. Sulfones are highly stable, crystalline solids.
Electrophilic Alkylation (Sulfonium Salt Formation)
Reaction with strong alkylating agents (e.g., Methyl Iodide,
Ring Opening & Desulfurization
-
Raney Nickel Reduction: Treatment with Raney Nickel results in reductive desulfurization, cleaving the C-S bonds to yield acyclic ethers. This reaction is used structurally to confirm the carbon skeleton.
-
Acidic Hydrolysis: The thioxane ring is relatively stable to acid, but harsh conditions can reverse the synthesis, reopening the ring to the diol-sulfide.
Figure 2: Major reactivity pathways centering on the nucleophilic sulfur atom.
Applications in Drug Discovery & Flavor Chemistry[13]
Flavor & Fragrance Industry
2,6-Dimethyl-1,4-thioxane is a high-impact aroma chemical.
-
Organoleptic Profile: It provides "meaty," "roasted," and "vegetable" notes, crucial for savory flavor formulations (soups, gravies, meat substitutes).
-
Threshold: Like many sulfur heterocycles, it has a low odor detection threshold (ppb range), requiring high dilution for effective use.
Pharmaceutical Intermediate[13]
-
Bioisosterism: The thioxane ring serves as a bioisostere for morpholine or piperazine rings. The replacement of Nitrogen with Sulfur/Oxygen alters lipophilicity (LogP) and metabolic stability (avoiding N-oxidation).
-
Chiral Ligands: The rigid chair conformation and defined stereochemistry of the cis-isomer make it a potential scaffold for designing chiral ligands in asymmetric catalysis.
Experimental Protocol: Synthesis of 2,6-Dimethyl-1,4-thioxane
Objective: Preparation via acid-catalyzed cyclization of bis(2-hydroxypropyl) sulfide.
Safety: Warning:
-
Preparation of Sulfide Intermediate:
-
Charge a reaction vessel with Propylene Oxide (2.2 eq) and methanol (solvent).
-
Bubble Hydrogen Sulfide (
) gas through the solution at until saturation. -
Stir at room temperature for 12 hours.
-
Strip solvent to yield crude bis(2-hydroxypropyl) sulfide .
-
-
Cyclization:
-
Mix the crude sulfide with 50%
(1:1 w/w ratio). -
Heat the mixture to reflux (
) for 4–6 hours. -
Steam distill the reaction mixture. The product will co-distill with water.
-
-
Isolation & Purification:
-
Extract the steam distillate with diethyl ether or dichloromethane (
mL). -
Wash the organic layer with saturated
(to remove acid traces) and brine. -
Dry over anhydrous
and concentrate in vacuo. -
Final Purification: Fractional distillation under reduced pressure. The cis and trans isomers may have slightly different boiling points, allowing for partial enrichment.
-
References
-
Sigma-Aldrich. (2024). 2,6-Dimethyl-1,4-thioxane Product Information. Retrieved from (Note: Search CAS 71172-25-3 for specific catalog entries).
-
PubChem. (2024). Compound Summary for 1,4-Thioxane derivatives. National Library of Medicine. Retrieved from .
- Lynch, B. M., et al. (1999). Ring-Chain Tautomerism of the 1,4-Oxathiane S,S-Dioxide Anion. Journal of Chemical Research.
-
The Good Scents Company. (2024). Flavor and Fragrance Information for Thioxane Derivatives. Retrieved from .
-
ChemBook. (2024). 1,4-Oxathiane Chemical Properties and Synthesis. Retrieved from .
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